2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
Description
This compound is a quinoline-derived acetamide featuring a 6,7-dimethoxy-substituted core, a 4-methoxyphenylaminomethyl group at position 3, and an N-(2-methylphenyl)acetamide side chain. The 2-methylphenyl group on the acetamide contributes to lipophilicity, influencing blood-brain barrier permeability or metabolic stability.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-7-5-6-8-23(18)30-27(32)17-31-24-15-26(36-4)25(35-3)14-19(24)13-20(28(31)33)16-29-21-9-11-22(34-2)12-10-21/h5-15,29H,16-17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLPBCOTXDVTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps. The key steps include the formation of the quinoline core, followed by the introduction of the dimethoxy and methoxyphenyl groups, and finally, the acetamide moiety. Common reagents used in these reactions include methoxyphenylamine, dimethoxybenzaldehyde, and acetic anhydride. The reactions are often carried out under controlled conditions such as specific temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Quinoline vs. Quinoxaline Derivatives
- Target Compound: Quinoline core with 6,7-dimethoxy and 3-(4-methoxyphenylaminomethyl) substitutions.
- Comparative Compound (): Quinoxaline core (C19H21N3O3) with 6,7-dimethyl and 3-oxo groups.
- Impact: Quinoline derivatives generally exhibit stronger π-π stacking interactions with aromatic protein residues, whereas quinoxalines may favor planar binding pockets.
Substituent Effects on Pharmacokinetics
Arylaminomethyl Groups
- Target Compound: 4-Methoxyphenylaminomethyl group provides both hydrogen-bonding (methoxy) and hydrophobic (phenyl) interactions.
- Comparative Compound (): 4-Methylphenylaminomethyl group lacks methoxy, reducing polarity and possibly metabolic oxidation rates.
Acetamide Side Chains
- Target Compound : N-(2-methylphenyl) group balances lipophilicity and steric bulk.
- Comparative Compound () : N-(4-methylphenyl) acetamide (C19H21N3O3) has a para-methyl group, which may alter metabolic pathways (e.g., CYP450 interactions) compared to the ortho-methyl substitution in the target compound .
Electronic and Steric Modifications
Halogen and Sulfur Substituents
- Comparative Compound () : 6-Chloro and 3-sulfanyl groups (C24H19ClN2O2S) increase molecular weight (434.94 g/mol) and introduce steric hindrance. The chlorine atom may enhance electrophilic reactivity, while the sulfanyl group could improve radical scavenging properties .
Data Table: Structural and Property Comparison
Biological Activity
The compound 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
- Molecular Formula : C29H31N3O4
- Molecular Weight : 485.584 g/mol
- IUPAC Name : 2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the quinoline moiety suggests potential interactions with DNA and RNA, influencing gene expression and cellular proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against breast cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding how the compound behaves in biological systems. Initial findings indicate favorable absorption and distribution profiles, with moderate half-life values suggesting that it may require multiple dosing for sustained therapeutic effects.
Toxicity Assessment
Preliminary toxicity assessments have shown that the compound exhibits low cytotoxicity towards normal human cells, indicating a favorable safety profile compared to traditional chemotherapeutics. Further studies are needed to fully elucidate its toxicological parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
